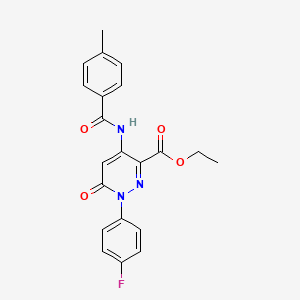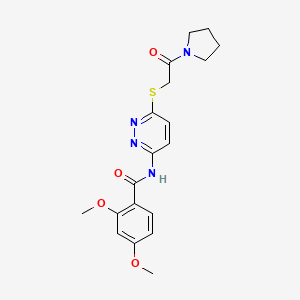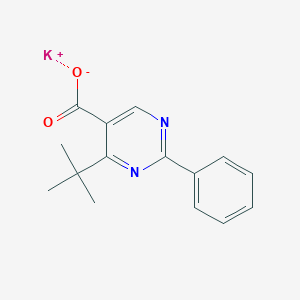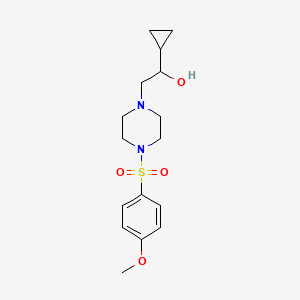![molecular formula C17H16F3N5O2S B2562884 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896293-80-4](/img/structure/B2562884.png)
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" is a complex organic compound belonging to the class of triazole derivatives. It combines multiple functional groups, resulting in a molecule with potentially diverse reactivity and application in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can be achieved through a multi-step process involving the formation of the triazole ring, followed by sulfonation and subsequent acetamide formation. Here is a generalized synthetic route:
Formation of the triazole ring: : Starting from appropriate pyrrole and ethyl-substituted precursors, the triazole ring can be synthesized through cyclization reactions using azide intermediates.
Sulfonation: : The triazole intermediate undergoes sulfonation using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Acetamide formation: : The sulfonated triazole is then reacted with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride or another acylation reagent to form the final acetamide compound.
Industrial Production Methods
In industrial settings, the synthesis of such a compound would be optimized for yield, purity, and cost-efficiency. Continuous flow chemistry or batch reactors can be employed, ensuring precise control over reaction parameters. Catalysts and automated systems may be used to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
"2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" can undergo various chemical reactions:
Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The triazole ring can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: : The acetamide group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the trifluoromethoxy group is displaced.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH₄)
Substitution: : Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidized derivatives (sulfoxides, sulfones)
Reduced triazole derivatives
Substituted acetamide derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable intermediate for constructing new chemical entities.
Biology
In biological research, this compound might serve as a probe to study the biological pathways involving triazole derivatives. It can be used to investigate enzyme interactions and protein binding mechanisms.
Medicine
Potential applications in medicinal chemistry include its use as a lead compound for developing new drugs. Its structural features could impart specific pharmacological properties, making it a candidate for therapeutic agents.
Industry
In industrial applications, it might be used in the development of agrochemicals, materials science, and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" exerts its effects depends on its interaction with biological targets:
Molecular Targets: : Potential targets include enzymes with active sites that can accommodate the triazole ring, or proteins that interact with the acetamide moiety.
Pathways Involved: : The compound might inhibit or activate specific biological pathways by binding to key proteins or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-3-thiol derivatives
4-(trifluoromethoxy)aniline-based compounds
Uniqueness
What sets "2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide" apart is its specific combination of functional groups, offering a unique balance of reactivity and stability. This makes it versatile for various synthetic applications and research investigations, highlighting its potential in multiple scientific domains.
TL;DR: : This compound's chemistry is sophisticated and offers ample opportunities for innovation in various fields. Intriguing stuff!
Properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-14-22-23-16(25(14)24-9-3-4-10-24)28-11-15(26)21-12-5-7-13(8-6-12)27-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRRUZIAKPONCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2562803.png)


![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2562811.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)
![Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride](/img/structure/B2562814.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

![2-Methoxy-1-{1h,4h,5h,6h,7h-pyrrolo[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2562819.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

